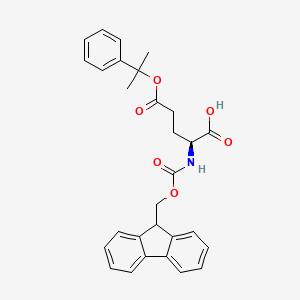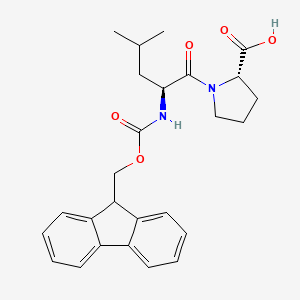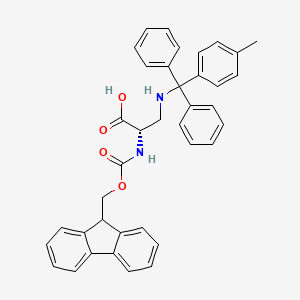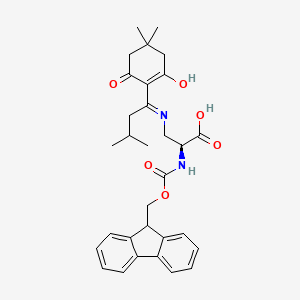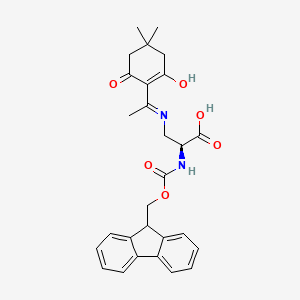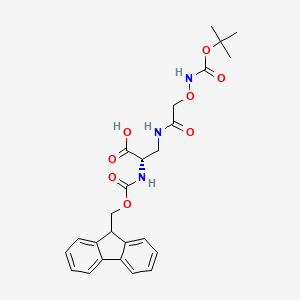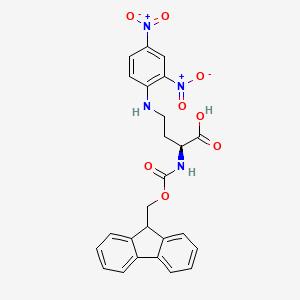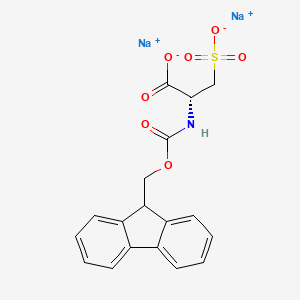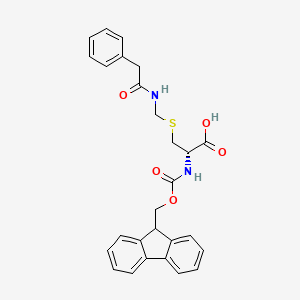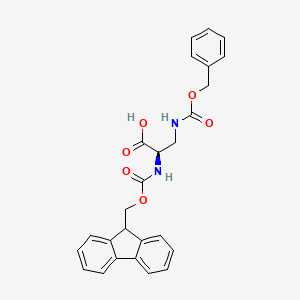
Fmoc-D-Dap(Z)-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-Dap(Z)-OH is widely used in the synthesis of peptides and peptidomimetics.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the development of peptide-based drugs .
Medicine
This compound is used in the development of therapeutic peptides and peptidomimetics.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes. It is also used in the development of new materials and catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dap(Z)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Fmoc group is introduced to protect the α-amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group. The synthesis can be carried out using standard peptide synthesis techniques, such as Fmoc solid-phase peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Dap(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups to the amino acid
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the Z group.
Coupling: Carbodiimides, such as DIC or EDC, are used in the presence of coupling additives like HOBt or HOAt.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application .
Wirkmechanismus
The mechanism of action of Fmoc-D-Dap(Z)-OH involves its ability to protect amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the Z group is removed under acidic or hydrogenation conditions. This allows for the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Z)-OH but uses a tert-butoxycarbonyl (Boc) group for side chain protection.
Fmoc-D-Dab(Z)-OH: A derivative of diaminobutyric acid with similar protecting groups.
Fmoc-D-Orn(Z)-OH: A derivative of ornithine with similar protecting groups.
Uniqueness
This compound is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and Z groups allows for efficient synthesis of peptides with minimal side reactions .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHZCMBWKGJEC-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678759 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-80-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



